3-Methyl-5-nitrobenzoic acid
CAS No.: 113882-33-0
Cat. No.: VC21306637
Molecular Formula: C8H7NO4
Molecular Weight: 181.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113882-33-0 |
---|---|
Molecular Formula | C8H7NO4 |
Molecular Weight | 181.15 g/mol |
IUPAC Name | 3-methyl-5-nitrobenzoic acid |
Standard InChI | InChI=1S/C8H7NO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11) |
Standard InChI Key | XAPRFOJQNGFJSZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Properties
Basic Information
3-Methyl-5-nitrobenzoic acid is identified by the CAS registry number 113882-33-0 and has the molecular formula C8H7NO4 with a molecular weight of 181.145 . This aromatic compound features three key functional groups: a carboxylic acid group, a methyl substituent at the 3-position, and a nitro group at the 5-position on the benzene ring.
Physicochemical Properties
The physical and chemical properties of 3-Methyl-5-nitrobenzoic acid are crucial for understanding its behavior in various applications. Table 1 summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of 3-Methyl-5-nitrobenzoic acid
Property | Value | Unit |
---|---|---|
Molecular Weight | 181.145 | g/mol |
Density | 1.4±0.1 | g/cm³ |
Melting Point | 174 | °C |
Boiling Point | 355.8±30.0 | °C at 760 mmHg |
Flash Point | 161.1±13.0 | °C |
Appearance | Crystalline solid | - |
These properties indicate that 3-Methyl-5-nitrobenzoic acid is a stable solid at room temperature with relatively high melting and boiling points, characteristic of benzoic acid derivatives with substituents that engage in hydrogen bonding .
Structural Characteristics
The structural features of 3-Methyl-5-nitrobenzoic acid contribute significantly to its reactivity and properties. The carboxylic acid group provides acidity and potential for derivatization, while the nitro group serves as an electron-withdrawing substituent that influences the electronic distribution across the aromatic ring. The methyl group, being electron-donating, creates an interesting electronic interplay with the electron-withdrawing nitro group.
The chemical structure can be represented using the IUPAC standard nomenclature system, though it differs from its isomer 3-Methyl-6-nitrobenzoic acid (CAS: 3113-72-2) primarily in the position of the nitro group .
Synthesis and Production
Related Synthetic Approaches
Information on related compounds provides useful insights. For instance, the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate involves a nitration process where temperature control is critical. In this related reaction, a mixture of fuming nitric acid and 98% sulfuric acid is used with dichloromethane as a solvent, with precise temperature control between 30-32°C .
The reaction setup described for similar compounds involves:
-
Pre-cooling system set at 10°C
-
Controlled addition of nitrating agents
-
Reaction temperature maintenance between 30-32°C
-
Quenching with ice water at specific ratios
These controlled conditions are typical for nitration reactions where selectivity is important .
Analytical Characterization
Spectroscopic Identification
Spectroscopic techniques provide essential tools for identifying and characterizing 3-Methyl-5-nitrobenzoic acid. While specific spectral data for this compound is limited in the available literature, comparable nitrobenzoic acid derivatives suggest characteristic spectral features:
NMR Spectroscopy: The ¹H NMR spectrum would typically show:
-
Aromatic protons in the δ 7.5-8.5 ppm range
-
Methyl protons as a singlet around δ 2.5 ppm
-
Carboxylic acid proton as a broad singlet at δ 11-13 ppm
IR Spectroscopy: Characteristic absorption bands would include:
-
O-H stretching (carboxylic acid) at 3000-2500 cm⁻¹
-
C=O stretching at 1680-1700 cm⁻¹
-
NO₂ asymmetric and symmetric stretching at 1520-1550 cm⁻¹ and 1345-1385 cm⁻¹ respectively
Chromatographic Analysis
Thin-layer chromatography (TLC) provides a useful method for monitoring reactions involving this compound and related derivatives. For similar nitrobenzoic acid derivatives, dichloromethane has been used as an effective mobile phase, with visualization under UV light due to the compound's aromatic and nitro groups .
Thermodynamic Properties
Phase Change Data
This value reflects the energy required for the transition from solid to gas phase without passing through the liquid phase, which is an important parameter for understanding the compound's volatility and intermolecular forces.
Structural Comparison with Isomers
The properties of 3-Methyl-5-nitrobenzoic acid can be better understood by comparing it with structural isomers. Table 2 presents a comparison with the known isomer 3-Methyl-6-nitrobenzoic acid.
Table 2: Comparison of 3-Methyl-5-nitrobenzoic acid with Its Isomer
Property | 3-Methyl-5-nitrobenzoic acid | 3-Methyl-6-nitrobenzoic acid |
---|---|---|
CAS Number | 113882-33-0 | 3113-72-2 |
Melting Point | 174°C | Not specified in literature |
Alternative Names | None specified in literature | 5-Methyl-2-nitrobenzoic acid; 6-Nitro-m-toluic acid |
This comparison highlights how the position of functional groups affects the properties and nomenclature of these isomeric compounds .
Chemical Reactivity
Derivative Formation
One important derivative pathway involves esterification of the carboxylic acid group. In related compounds, this has been achieved through heating with methanol and concentrated sulfuric acid as a catalyst, followed by quenching with saturated sodium bicarbonate solution and extraction into ethyl acetate .
The methyl ester derivatives of nitrobenzoic acids are valuable intermediates in the synthesis of more complex molecules with potential applications in pharmaceutical and agrochemical industries.
Applications and Research Significance
Synthetic Applications
3-Methyl-5-nitrobenzoic acid serves as an important building block in organic synthesis due to its functional groups that allow for further transformations. The nitro group can be reduced to an amino group, while the carboxylic acid functionality allows for various derivatizations including esterification, amidation, and reduction.
These transformations make it valuable in the synthesis of:
-
Pharmaceutical intermediates
-
Agrochemical precursors
-
Specialty chemicals
-
Research compounds for materials science
Research Directions
Current research involving this compound and related nitrobenzoic acid derivatives focuses on several areas:
-
Method Development: Developing more efficient and selective methods for the synthesis and functionalization of substituted nitrobenzoic acids.
-
Structure-Property Relationships: Investigating how the position and nature of substituents affect physical properties and reactivity.
-
Green Chemistry Approaches: Exploring more environmentally benign methods for the synthesis and transformation of these compounds, potentially avoiding harsh nitration conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume